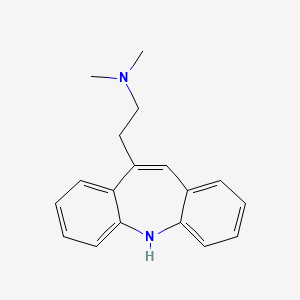
5H-Dibenz(b,f)azepine, 10-(2-(dimethylamino)ethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5H-Dibenz(b,f)azepine, 10-(2-(dimethylamino)ethyl)-: is a tricyclic compound with a seven-membered nitrogen-containing ring fused with two benzene rings. This compound is known for its significant role in the synthesis of various pharmacologically active molecules, particularly in the field of anticonvulsant drugs .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Material: The synthesis often begins with 5H-Dibenz(b,f)azepine.
Reaction Conditions: The compound can be synthesized through various methods, including bromination and subsequent substitution reactions.
Industrial Production Methods: Industrial production typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often resulting in the formation of hydroxylated derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substituting Agents: Alkyl halides, amines.
Major Products:
Hydroxylated Derivatives: Formed through oxidation.
Dihydro Derivatives: Formed through reduction.
Substituted Derivatives: Formed through nucleophilic substitution.
Scientific Research Applications
Chemistry:
Intermediate in Synthesis: Used as a starting material for the synthesis of various dibenzoazepine derivatives.
Biology:
Fluorescent Probes: Utilized in the development of fluorescent probes for biological imaging.
Medicine:
Anticonvulsant Drugs: Serves as a precursor in the synthesis of anticonvulsant medications.
Industry:
Polymer Chemistry: Employed in the modification of polymers to enhance their properties.
Mechanism of Action
The compound exerts its effects primarily through its interaction with specific molecular targets. It acts as an organic electrophile, participating in various biochemical reactions. For instance, it can cause the esterification of free carboxyl groups formed at the surface of polyethylene terephthalate by enzyme hydrolysis . Additionally, it acts as an organic electrophile in the P4S10/acyloin reaction .
Comparison with Similar Compounds
- 10,11-Dihydrodibenz(b,f)azepine
- Iminobibenzyl
- 2,2’-Iminobibenzyl
- Iminodibenzyl
- 2,2’-Iminodibenzyl
- RP 23669
- Iminodibenzyyl
- 10,11-Dihydro-5-dibenz(b,f)azepine
- Imipramine M (ring)
- Desipramine M (ring)
- Trimipramine M (ring)
- Lofepramine M (ring)
- Opipramol M (ring)
Uniqueness: 5H-Dibenz(b,f)azepine, 10-(2-(dimethylamino)ethyl)- is unique due to its specific structural configuration, which allows it to participate in a wide range of chemical reactions and serve as a versatile intermediate in the synthesis of various pharmacologically active compounds .
Properties
CAS No. |
41972-85-4 |
|---|---|
Molecular Formula |
C18H20N2 |
Molecular Weight |
264.4 g/mol |
IUPAC Name |
2-(11H-benzo[b][1]benzazepin-5-yl)-N,N-dimethylethanamine |
InChI |
InChI=1S/C18H20N2/c1-20(2)12-11-14-13-15-7-3-5-9-17(15)19-18-10-6-4-8-16(14)18/h3-10,13,19H,11-12H2,1-2H3 |
InChI Key |
XZDNUZNEDRZTKW-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCC1=CC2=CC=CC=C2NC3=CC=CC=C31 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















